Pyraclonil

Catalog No.
S540683
CAS No.
158353-15-2
M.F
C15H15ClN6
M. Wt
314.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyraclonil

CAS Number

158353-15-2

Product Name

Pyraclonil

IUPAC Name

1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile

Molecular Formula

C15H15ClN6

Molecular Weight

314.77 g/mol

InChI

InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3

InChI Key

IHHMUBRVTJMLQO-UHFFFAOYSA-N

SMILES

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N

Solubility

Soluble in DMSO

Synonyms

Pyraclonil;

Canonical SMILES

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N

Description

The exact mass of the compound Pyraclonil is 314.1047 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adsorption-Desorption in Agricultural Soils

Use in Rice Paddies

Integrated Pest Management in Rice Production

Pyraclonil is a novel herbicide classified as a pyrazole compound, specifically designed for selective weed control in water-seeded rice. Its chemical structure is identified as 1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl-2-propyn-1-ylamino)-1H-pyrazole-4-carbonitrile, with the molecular formula C15H15ClN6 . Pyraclonil operates primarily by inhibiting the enzyme protoporphyrinogen oxidase, which disrupts cell membrane integrity in plants, leading to their eventual death .

As mentioned earlier, pyraclonil acts as a PPO inhibitor. It binds to the PPO enzyme in weeds, preventing it from converting protoporphyrinogen to protoporphyrin IX, a critical step in chlorophyll synthesis []. This disrupts chlorophyll production, leading to a series of physiological changes that ultimately kill the weed [].

Involving various intermediates. The synthesis involves seven key steps, starting from 1,1,2,7-tetrachloro-1-teracrylic acid and hydrazine hydrate, leading to the formation of several pyrazole derivatives before yielding pyraclonil itself. Each step employs specific reagents and conditions to facilitate the transformation of intermediates into the final product .

As a Group 14 herbicide, pyraclonil exhibits significant biological activity against a range of weed species. Its mechanism of action involves the inhibition of protoporphyrinogen oxidase, an essential enzyme in the biosynthesis of chlorophyll. This inhibition results in the accumulation of toxic porphyrins, causing cellular damage and plant death . Studies have shown that pyraclonil effectively controls various sedge species and broadleaf weeds in rice cultivation environments .

The synthesis of pyraclonil is characterized by a multi-step process:

  • Initial Reaction: 1,1,2,7-tetrachloro-1-teracrylic acid reacts with hydrazine hydrate.
  • Formation of Intermediates: Subsequent reactions involve alkali substances and acetic acid catalysis to produce various pyrazole derivatives.
  • Final Steps: The final steps include reactions with formyl propane dinitrile and tosic acid propine alcohol ester under alkaline conditions to yield pyraclonil .

This method is noted for its efficiency and relatively short process route compared to other synthetic methods.

Pyraclonil is primarily utilized as a selective herbicide in rice cultivation. It is effective against specific weed species while minimizing harm to the crop itself. The herbicide is applied as a granule formulation and is designed for preemergence control in water-seeded rice fields . Additionally, pyraclonil's unique mode of action allows it to be integrated into resistance management strategies for sustainable agricultural practices.

Research on pyraclonil has focused on its interactions with various environmental factors and other chemicals. For instance, studies have evaluated its photodegradation in aqueous solutions and how environmental conditions affect its efficacy against target weeds . Furthermore, its potential interactions with other herbicides or agricultural chemicals have implications for developing integrated pest management strategies.

Pyraclonil shares structural similarities with several other herbicides but distinguishes itself through its unique mechanism of action and specific application in rice cultivation. Below are some similar compounds:

Compound NameChemical StructureUnique Features
PyrazosulfuronC14H16N4O5SSulfonylurea herbicide targeting acetolactate synthase
FlumioxazinC17H16F3N3O4Inhibits protoporphyrinogen oxidase like pyraclonil but used on broader crops
Bispyribac-sodiumC15H17N5NaO6SSelective herbicide for rice; operates via ALS inhibition
MesotrioneC15H15N3O6Photosynthesis inhibitor; used on corn crops

Pyraclonil's specificity for water-seeded rice and its distinct chemical structure set it apart from these similar compounds. Its targeted action against specific weed types further enhances its utility in agricultural practices focused on rice production.

Pyraclonil represents a significant advancement in herbicide chemistry, with its synthesis requiring sophisticated methodologies to construct its complex bicyclic heterocyclic framework. The development of efficient synthetic routes has been critical for commercial viability and industrial-scale production.

Industrial Synthesis Methodologies

The industrial synthesis of pyraclonil has evolved significantly since its initial development, with multiple synthetic approaches being developed to optimize yield, reduce costs, and improve manufacturing efficiency. The most prominent methodologies include streamlined multi-step processes that have reduced the traditional ten-step synthesis to more manageable routes1.

The most widely adopted industrial methodology follows a seven-step synthetic pathway that represents a substantial improvement over earlier methods. This route utilizes formate, malononitrile, 5-chlorovaleryl chloride, trichloroethylene, hydrazine hydrate, and para-toluenesulfonic acid propargyl alcohol ester as primary starting materials [1]. The synthetic sequence begins with the formation of formyl malononitrile through tertiary amine-catalyzed condensation of formate and malononitrile. This reaction typically employs triethylamine or pyridine as catalyst and achieves yields of approximately 95-97% under controlled temperature conditions of 30-70°C [1].

The second major step involves the preparation of 1,1,2,7-tetrachloro-1-hepten-3-one through Friedel-Crafts acylation. This reaction utilizes 5-chlorovaleryl chloride and trichloroethylene in the presence of anhydrous aluminum chloride as catalyst. The reaction proceeds under carefully controlled conditions at temperatures ranging from -5°C to 15°C, with yields typically exceeding 95% [1]. The use of dichloromethane or carbon tetrachloride as reaction solvent facilitates the process while maintaining product integrity.

An alternative five-step methodology has been developed that further reduces synthetic complexity while maintaining high yields. This approach begins with the same Friedel-Crafts acylation but follows a different pathway for subsequent transformations [2]. The method employs vinylidene chloride instead of trichloroethylene and incorporates ethoxymethylene malononitrile as a key building block. This route achieves overall yields of approximately 90% and reduces the number of purification steps required [2].

The industrial preference for these streamlined methodologies stems from their improved atom economy and reduced waste generation. Traditional ten-step syntheses suffered from cumulative yield losses and required extensive purification of multiple intermediate compounds. The modern approaches achieve better overall efficiency through strategic selection of starting materials and reaction conditions that minimize side product formation1.

Temperature control represents a critical parameter across all industrial methodologies. Most transformations require precise temperature management to prevent decomposition of sensitive intermediates and optimize reaction selectivity. Typical operating ranges span from cryogenic conditions (-5°C) for certain electrophilic substitutions to moderate heating (60-70°C) for cyclization reactions [1].

Solvent selection has been optimized for each synthetic step to maximize both yield and environmental compatibility. The industrial processes primarily employ alcoholic solvents (methanol, ethanol, isopropanol) for cyclization steps and halogenated solvents (dichloromethane, carbon tetrachloride) for acylation reactions. Recent developments have explored greener solvent alternatives, including aqueous media for selected transformations3.

Key Intermediate Compounds

The synthesis of pyraclonil relies on several critical intermediate compounds that serve as building blocks for the final heterocyclic framework. These intermediates must be prepared with high purity and yield to ensure efficient downstream processing and product quality.

Formyl malononitrile serves as the primary electrophilic component in pyrazole ring formation. This compound is prepared through the condensation of formate esters with malononitrile under basic conditions [1]. The reaction typically employs tertiary amines such as triethylamine, N-methyldiethylamine, or pyridine as catalysts. Optimal conditions involve molar ratios of malononitrile to formate of 1:2-5, with reaction temperatures maintained at 30-70°C for 5-15 hours. The product can be used directly without purification, requiring only concentration under reduced pressure at temperatures below 70°C [1].

1,1,2,7-Tetrachloro-1-hepten-3-one represents the key precursor to the pyrazolo-pyridine core structure. This intermediate is synthesized through the acylation of trichloroethylene with 5-chlorovaleryl chloride using aluminum chloride catalysis [1]. The reaction requires careful control of stoichiometry, with optimal molar ratios of 5-chlorovaleryl chloride:trichloroethylene:aluminum chloride of 1:1.05:1.05. Reaction temperatures are maintained between -5°C and 15°C to prevent side reactions and decomposition. After hydrolytic workup and organic phase concentration, the product is obtained as an oil with yields approaching 95% [1].

The formation of 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole occurs through cyclization of the tetrachloro intermediate with hydrazine hydrate. This transformation requires 4-6 molar equivalents of hydrazine hydrate (minimum 80% concentration) and proceeds at 5-20°C in alcoholic solvents [1]. The reaction typically requires 2-6 hours and yields approximately 95-96% of the crystalline pyrazole product after aqueous workup and recrystallization [1].

Subsequent cyclization to form 2-amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine involves intramolecular nucleophilic substitution under basic conditions. Sodium carbonate, potassium carbonate, or sodium hydroxide can serve as base, with molar ratios of 1:1-1.5 relative to the starting pyrazole. The reaction proceeds at 35-60°C in alcoholic solvents and typically requires 2-4 hours for completion [1]. Yields of 93-94% are routinely achieved after concentration and crystallization [1].

The amino-substituted pyrazole intermediate 1-(3-chloropyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine-2-yl)-5-amino-1H-pyrazole-4-carbonitrile is formed through condensation with formyl malononitrile under acidic catalysis. Acetic acid serves as both catalyst and proton source, with optimal molar ratios of tetrahydropyridine:formyl malononitrile:acetic acid of 1:1-1.1:0.1-0.2 [1]. The reaction proceeds at 25-60°C for 5-10 hours and achieves yields of 92-94% after workup and crystallization [1].

The penultimate intermediate, 1-(3-chloropyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine-2-yl)-5-(N-methylamino)-1H-pyrazole-4-carbonitrile, is prepared through reductive methylation using formaldehyde and formic acid. This transformation employs palladium-catalyzed hydrogenation conditions with 1-5% palladium on carbon catalyst [1]. The reaction requires precise control of hydrogen pressure and temperature (15-35°C) to achieve selective N-methylation without reduction of other functional groups. Typical reaction times range from 15-20 hours, with yields of 90-92% [1].

Each intermediate compound requires specific purification protocols to achieve the purity standards necessary for subsequent synthetic steps. Most crystalline intermediates are purified through recrystallization from alcoholic solvents, while liquid intermediates undergo distillation or extraction-based purification. Quality control testing typically includes melting point determination, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography analysis1.

Purification and Quality Control Standards

The purification and quality control of pyraclonil and its intermediates require sophisticated analytical methodologies to ensure product specifications meet regulatory and commercial standards. These protocols have been developed through extensive validation studies and represent industry best practices for pesticide manufacturing.

The primary analytical method for pyraclonil determination employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode3. This method provides exceptional selectivity and sensitivity, with limits of quantification as low as 0.1 μg/L in aqueous matrices. The analytical protocol utilizes octadecylsilanized silica gel columns (2.0-2.1 mm internal diameter, 150 mm length, 3-3.5 μm particle size) with gradient elution systems [3].

The mobile phase composition employs ammonium acetate buffer systems with methanol gradients. Initial conditions utilize 0.005 mol/L ammonium acetate solution/0.005 mol/L ammonium acetate-methanol solution (3:2, v/v) for 2 minutes, followed by linear gradient elution to (1:4, v/v) over 13 minutes with a 5-minute hold period [3]. This chromatographic system achieves baseline resolution of pyraclonil from related compounds and potential impurities.

Mass spectrometric detection employs multiple reaction monitoring (MRM) with characteristic ion transitions. The primary quantification ion transition occurs at m/z 315→169, with confirmation ions at m/z 315→241 and m/z 315→214 [6]. Expected retention time for pyraclonil under these conditions is approximately 13 minutes [3]. The method demonstrates excellent linearity across the concentration range of 0.001-1.0 mg/kg with correlation coefficients exceeding 0.99 [4].

Recovery studies across multiple matrices demonstrate the robustness of the analytical methodology. Average recovery ranges span 78.1-112.5% at fortification levels of 0.01, 0.1, and 1.0 mg/kg [4]. Relative standard deviation values remain below 11.8% for all tested matrices, indicating excellent precision and reproducibility [4]. These performance characteristics meet or exceed regulatory requirements for pesticide residue analysis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

314.1046722 g/mol

Monoisotopic Mass

314.1046722 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6G02KS1S2V

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

158353-15-2

Wikipedia

Pyraclonil

Dates

Last modified: 08-15-2023
1: Deng W, Yang Q, Chen Y, Yang M, Xia Z, Zhu J, Chen Y, Cai J, Yuan S. Cyhalofop-butyl and Glyphosate Multiple-Herbicide Resistance Evolved in an Eleusine indica Population Collected in Chinese Direct-Seeding Rice. J Agric Food Chem. 2020 Mar 4;68(9):2623-2630. doi: 10.1021/acs.jafc.9b07342. Epub 2020 Feb 25. PMID: 32058714.
2: Sudo M, Goto Y, Iwama K, Hida Y. Herbicide discharge from rice paddy fields by surface runoff and percolation flow: A case study in paddy fields in the Lake Biwa basin, Japan. J Pestic Sci. 2018 Feb 28;43(1):24-32. doi: 10.1584/jpestics.D17-061. PMID: 30363114; PMCID: PMC6140652.

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